Cas no 823-78-9 (3-Bromobenzyl bromide)

3-Bromobenzyl bromide structure
3-Bromobenzyl bromide structure
Nome del prodotto:3-Bromobenzyl bromide
Numero CAS:823-78-9
MF:C7H6Br2
MW:249.930540561676
MDL:MFCD00000176
CID:39984
PubChem ID:69979

3-Bromobenzyl bromide Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-Bromo-3-(bromomethyl)benzene
    • alpha,3-Dibromotoluene
    • 3-Brombenzyl bromide
    • 3-Bromobenzyl bromide
    • 3-Bromobenzyl bromid
    • 3-BrPhCH2Br
    • BroMobenzyl chloride
    • m-Bromobenzyl
    • M-BROMOBENZYL BROMIDE
    • m-BrPhCH2Br
    • α,3-Dibromotoluene
    • alpha,m-Dibromotoluene
    • 3-bromobenzylbromide
    • Benzene, 1-bromo-3-(bromomethyl)-
    • 3-bromo benzyl bromide
    • 1-Bromo-3-bromomethyl-benzene
    • ZPCJPJQUVRIILS-UHFFFAOYSA-N
    • alpha-3-Dibromotoluene
    • 3-bromo-benzylbromide
    • PubChem3029
    • m-bromo benzyl bromide
    • 3-bromo-benzyl bromide
    • .alpha.,m-Dibromotoluene
    • bromo-3-bromomethyl-benze
    • 1-Bromo-3-(bromomethyl)benzene (ACI)
    • Toluene, m,α-dibromo- (6CI, 7CI, 8CI)
    • 1-Bromomethyl-3-bromobenzene
    • 3-(Bromomethyl)bromobenzene
    • α,m-Dibromotoluene
    • EN300-21107
    • W-104179
    • InChI=1/C7H6Br2/c8-5-6-2-1-3-7(9)4-6/h1-4H,5H
    • BCP27924
    • FT-0615210
    • AB00107
    • SCHEMBL6882
    • bromo-3-bromomethyl-benzene
    • CS-W008571
    • Toluene, m,I+/--dibromo-
    • 3-Bromobenzyl bromide, 99%
    • MFCD00000176
    • 1-bromo-3-bromomethylbenzene
    • AC-7171
    • A24184
    • DTXSID4061175
    • EINECS 212-519-1
    • B1570
    • F0001-2109
    • AM20041204
    • AKOS000121498
    • NS00038194
    • Toluene, m,.alpha.-dibromo-
    • AS-12839
    • 823-78-9
    • DB-022378
    • DTXCID3048289
    • STL185586
    • Toluene, m,alpha-dibromo-
    • BBL019514
    • MDL: MFCD00000176
    • Inchi: 1S/C7H6Br2/c8-5-6-2-1-3-7(9)4-6/h1-4H,5H2
    • Chiave InChI: ZPCJPJQUVRIILS-UHFFFAOYSA-N
    • Sorrisi: BrC1C=C(CBr)C=CC=1
    • BRN: 2078683

Proprietà calcolate

  • Massa esatta: 249.88158g/mol
  • Carica superficiale: 0
  • XLogP3: 3.5
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta legami ruotabili: 1
  • Massa monoisotopica: 247.88363g/mol
  • Massa monoisotopica: 247.88363g/mol
  • Superficie polare topologica: 0Ų
  • Conta atomi pesanti: 9
  • Complessità: 83
  • Conta atomi isotopi: 0
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conteggio di unità legate in modo Covalent: 1
  • Carica superficiale: 0
  • Conta Tautomer: niente

Proprietà sperimentali

  • Colore/forma: Cristalli bianchi di ago o fiocchi
  • Densità: 1.56
  • Punto di fusione: 41.0 to 44.0 deg-C
  • Punto di ebollizione: 135°C/18mmHg(lit.)
  • Punto di infiammabilità: Gradi Fahrenheit:235,4°F
    Gradi Celsius:113°C
  • Indice di rifrazione: 1.6066 (estimate)
  • Coefficiente di ripartizione dell'acqua: Insoluble in water.
  • PSA: 0.00000
  • LogP: 3.34400
  • Solubilità: Solubile in etanolo, etere, acido acetico e disolfuro di carbonio

3-Bromobenzyl bromide Informazioni sulla sicurezza

3-Bromobenzyl bromide Dati doganali

  • CODICE SA:29036990
  • Dati doganali:

    Codice doganale cinese:

    2903999090

    Panoramica:

    2903999090 Altri derivati alogenati aromatici. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:5,5% Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    2903999090 derivati alogenati di idrocarburi aromatici IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di supervisione:nessuna tariffa MFN:5,5% Tariffa generale:30,0%

3-Bromobenzyl bromide Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Oakwood
001367-5g
3-Bromobenzyl bromide
823-78-9 99%
5g
$12.00 2024-07-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044273-5g
1-Bromo-3-(bromomethyl)benzene
823-78-9 98%
5g
¥45.00 2024-07-28
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0711519747-10g
3-Bromobenzyl bromide
823-78-9 95%
10g
¥ 141.2 2024-07-19
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C0711519643-25g
3-Bromobenzyl bromide
823-78-9 96%(HPLC)
25g
¥ 470.6 2024-07-19
eNovation Chemicals LLC
D403960-500g
3-Bromobenzyl bromide
823-78-9 97%
500g
$400 2024-06-05
eNovation Chemicals LLC
D403960-5kg
3-Bromobenzyl bromide
823-78-9 97%
5kg
$1600 2024-06-05
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A15075-250g
3-Bromobenzyl bromide, 99%
823-78-9 99%
250g
¥9807.00 2023-03-15
Life Chemicals
F0001-2109-0.5g
3-Bromobenzyl bromide
823-78-9 95%+
0.5g
$19.0 2023-09-07
Enamine
EN300-21107-10.0g
1-bromo-3-(bromomethyl)benzene
823-78-9 95%
10.0g
$32.0 2023-07-08
TRC
B680508-1g
3-Bromobenzyl bromide
823-78-9
1g
$ 58.00 2023-09-08

3-Bromobenzyl bromide Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  13 min, 60 °C
Riferimento
A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow
Cantillo, David; et al, Journal of Organic Chemistry, 2014, 79(1), 223-229

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Dibromoisocyanuric acid Catalysts: Silver(1+), bis(1,10-phenanthroline-κN1,κN10)-, (T-4)-, 1,1,1-trifluoromethanesu… Solvents: 1,2-Dichloroethane ;  1 h, rt
Riferimento
Silver-Catalyzed Decarboxylative Bromination of Aliphatic Carboxylic Acids
Tan, Xinqiang; et al, Organic Letters, 2017, 19(7), 1634-1637

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ;  reflux
Riferimento
Design, synthesis and biological evaluation of low molecular weight CXCR4 ligands
Sakyiamah, Maxwell M.; et al, Bioorganic & Medicinal Chemistry, 2019, 27(6), 1130-1138

Synthetic Routes 4

Condizioni di reazione
Riferimento
Synthesis by substitution of hydrogen
Pfeiffer, W. D., Science of Synthesis, 2007, 35, 391-408

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Phosphorus tribromide Solvents: Toluene ;  0 - 5 °C; 30 min, rt; 2 h, 100 °C
Riferimento
Development of Chromen-4-one Derivatives as (Ant)agonists for the Lipid-Activated G Protein-Coupled Receptor GPR55 with Tunable Efficacy
Schoeder, Clara T.; et al, ACS Omega, 2019, 4(2), 4276-4295

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  30 min, > rt; 4 h, rt
1.2 Reagents: Sulfuric acid Solvents: Water ;  0 - 5 °C
2.1 Reagents: Phosphorus tribromide Solvents: Toluene ;  0 - 5 °C; 30 min, rt; 2 h, 100 °C
Riferimento
Development of Chromen-4-one Derivatives as (Ant)agonists for the Lipid-Activated G Protein-Coupled Receptor GPR55 with Tunable Efficacy
Schoeder, Clara T.; et al, ACS Omega, 2019, 4(2), 4276-4295

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Cyanuric chloride Solvents: Dimethylformamide ;  25 °C
1.2 Reagents: Sodium bromide Solvents: Dichloromethane ;  10 h, 25 °C
1.3 25 min, rt
Riferimento
A chemoselective, easy bromination of (hydroxymethyl)phenols
Nieddu, Giammario; De Luca, Lidia; Giacomelli, Giampaolo, Synthesis, 2008, (24), 3937-3940

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Phosphorus tribromide Solvents: Dichloromethane ;  0 °C; 2 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Riferimento
Synthesis and Biological Evaluation of Small Molecules as Potential Anticancer Multitarget Agents
Pla-Lopez, Alberto; et al, International Journal of Molecular Sciences, 2022, 23(13),

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  rt; 30 min, rt
2.1 Reagents: Phosphorus tribromide Solvents: Dichloromethane ;  15 min, 0 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
Synthesis of α-Aryldiazophosphonates via a Diazo Transfer Reaction
Beletskaya, Irina P.; et al, Journal of Organic Chemistry, 2022, 87(5), 2748-2757

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium iodide ,  Triphenylphosphine Solvents: 1,2-Dibromoethane ;  2 h, 60 °C
Riferimento
Halogenation through Deoxygenation of Alcohols and Aldehydes
Chen, Jia; et al, Organic Letters, 2018, 20(10), 3061-3064

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ;  3.5 h, reflux
Riferimento
Synthesis and bioactivity of some imidazole- and triazole-ether compounds
Li, Zai-feng; et al, Jingxi Huagong, 2005, 22(8), 619-624

3-Bromobenzyl bromide Raw materials

3-Bromobenzyl bromide Preparation Products

3-Bromobenzyl bromide Fornitori

Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:823-78-9)3-Bromobenzyl bromide
Numero d'ordine:5718371
Stato delle scorte:in Stock
Quantità:Company Customization
Purezza:98%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 18 April 2025 17:09
Prezzo ($):discuss personally

3-Bromobenzyl bromide Letteratura correlata

Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:823-78-9)3-Bromobenzyl bromide
sfd14513
Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:823-78-9)3-Bromobenzyl bromide
A24184
Purezza:99%
Quantità:500g
Prezzo ($):336.0